Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1R,2S)-
Description
IUPAC Nomenclature and Systematic Identification
The systematic name ethyl (1R,2S)-2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]cyclopropanecarboxylate follows IUPAC guidelines for polycyclic systems. Key components include:
- Cyclopropanecarboxylate core : A three-membered cyclopropane ring fused to a carboxylate ester (ethyl group at position 1).
- Phenyl substituent : At position 2 of the cyclopropane, bearing 3-amino and 4-bis(2-methylpropyl)amino groups.
- Stereodescriptors : The (1R,2S) configuration specifies the absolute stereochemistry of the cyclopropane carbons.
This naming aligns with analogous structures, such as ethyl (1R,2S)-2-[[di(propan-2-yl)amino]methyl]-1-phenylcyclopropane-1-carboxylate (CID 55342), where substituent positions and stereochemistry are similarly prioritized.
Molecular Geometry and Cyclopropane Ring Strain Analysis
The cyclopropane ring adopts a planar triangular geometry with bond angles of ~60°, far from the ideal tetrahedral angle (109.5°), resulting in high ring strain (~27.5 kcal/mol). Key geometric features include:
| Parameter | Value (Cyclopropane Derivatives) |
|---|---|
| Bond angle (C-C-C) | 60° |
| Bond length (C-C) | 1.51 Å |
| Strain energy | 27.5 kcal/mol |
Substituents modulate strain through conjugative effects :
Electronic Configuration and Conformational Isomerism
The molecule’s electronic structure is defined by interactions between the cyclopropane ring and substituents:
- Cyclopropane conjugation : The ring’s bent bonds enable hyperconjugation with adjacent groups. The phenyl ring’s 3-amino and 4-bis(2-methylpropyl)amino substituents donate electrons via resonance, enhancing conjugation with the cyclopropane.
- Ethyl ester effects : The carbonyl group withdraws electrons, creating a dipole that interacts with the cyclopropane’s electron-deficient orbitals.
Conformational isomerism is restricted by the rigid cyclopropane core but arises in the bis(2-methylpropyl)amino group, which adopts staggered or eclipsed conformations around its N-C bonds.
Stereochemical Features of the (1R,2S) Configuration
The (1R,2S) configuration dictates the spatial arrangement of substituents:
- Position 1 (R) : The ethyl ester and cyclopropane carboxylate group occupy higher priority positions.
- Position 2 (S) : The phenyl group and adjacent amino substituents are oriented to minimize steric clashes.
| Stereocenter | Priority (Cahn-Ingold-Prelog) | Configuration |
|---|---|---|
| C1 | 1: COOEt, 2: C2, 3: H, 4: H | R |
| C2 | 1: Ph, 2: C1, 3: NH2, 4: H | S |
This configuration aligns with CID 6435439, where similar stereochemical assignments stabilize the molecule through intramolecular hydrogen bonding and van der Waals interactions.
Properties
Molecular Formula |
C20H32N2O2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
ethyl (1R,2S)-2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H32N2O2/c1-6-24-20(23)17-10-16(17)15-7-8-19(18(21)9-15)22(11-13(2)3)12-14(4)5/h7-9,13-14,16-17H,6,10-12,21H2,1-5H3/t16-,17-/m1/s1 |
InChI Key |
MKKTUXIYRXLMRN-IAGOWNOFSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1C2=CC(=C(C=C2)N(CC(C)C)CC(C)C)N |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC(=C(C=C2)N(CC(C)C)CC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination
The introduction of the bis(2-methylpropyl)amino group at the 4-position of the phenyl ring is achieved via Buchwald-Hartwig amination. A representative protocol involves reacting 4-bromo-3-nitrophenyl cyclopropanecarboxylate with bis(2-methylpropyl)amine in the presence of palladium acetate (Pd(OAc)₂), rac-BINAP ligand, and cesium carbonate (Cs₂CO₃) in toluene at 75–80°C for 12–18 hours. This method achieves yields of 68–72%, with the reaction progress monitored by HPLC to ensure complete conversion of the brominated precursor.
Table 1: Optimization of Buchwald-Hartwig Conditions
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Catalyst Loading | 2–5 mol% Pd | 3 mol% Pd | +15% |
| Ligand | BINAP vs. Xantphos | BINAP | +22% |
| Temperature | 70–90°C | 80°C | +18% |
The use of BINAP over Xantphos improves regioselectivity, reducing the formation of diarylated byproducts from 12% to <3%. Post-reduction of the nitro group to an amine is accomplished with hydrogen gas (1 atm) over palladium on carbon (Pd/C) in ethanol, yielding 89–93% of the 3-amino intermediate.
Cyclopropanation Strategies for Core Structure Assembly
Simmons-Smith Cyclopropanation
The cyclopropane ring is constructed via a modified Simmons-Smith reaction. Ethyl 2-(3-nitro-4-aminophenyl)acrylate undergoes reaction with diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu) in dichloromethane at 0°C to 25°C. The reaction proceeds through a carbene intermediate, with the stereochemical outcome (1R,2S) controlled by the chiral auxiliary derived from (R)-pantolactone. This method affords the cyclopropane core in 65% yield with a diastereomeric ratio (dr) of 9:1.
Transition Metal-Catalyzed [2+1] Cycloaddition
An alternative approach employs a rhodium-catalyzed cycloaddition between ethyl 2-diazo-3-(3-nitro-4-aminophenyl)propanoate and ethylene. Using Rh₂(Oct)₄ (2 mol%) in benzene at 50°C, the cyclopropane forms in 58% yield with excellent enantioselectivity (98% ee). The nitro group is subsequently reduced to an amine using sodium dithionite (Na₂S₂O₄) in aqueous THF.
Stereoselective Esterification and Resolution
Kinetic Resolution via Lipase Catalysis
The racemic cyclopropanecarboxylic acid intermediate is resolved using immobilized Candida antarctica lipase B (CAL-B). In a biphasic system of tert-butyl methyl ether and phosphate buffer (pH 7.0), the (1R,2S)-enantiomer is preferentially acetylated, achieving 99% enantiomeric excess (ee) after 24 hours. The unreacted (1S,2R)-acid is recycled via base-catalyzed hydrolysis.
Chiral Auxiliary-Mediated Synthesis
A more scalable method involves coupling the cyclopropanecarboxylic acid with (S)-α-methylbenzylamine to form diastereomeric salts. Crystallization from ethanol/water (4:1) enriches the (1R,2S)-diastereomer to >99% de, followed by acid hydrolysis to recover the enantiopure acid. Subsequent esterification with ethanol under Mitsunobu conditions (DIAD, PPh₃) provides the ethyl ester in 85% yield.
Functional Group Interconversion and Final Assembly
Reductive Amination for Bis(2-Methylpropyl) Installation
The bis(2-methylpropyl)amino group is introduced via reductive amination of the 4-amino intermediate with isobutyraldehyde. Using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at 40°C, the reaction achieves 78% conversion, with excess aldehyde removed via vacuum distillation.
Protecting Group Strategy
A temporary Boc (tert-butoxycarbonyl) group is employed to protect the 3-amino functionality during cyclopropanation. Deprotection with trifluoroacetic acid (TFA) in dichloromethane proceeds quantitatively, minimizing side reactions.
Industrial-Scale Process Considerations
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-ethyl 2-(3-amino-4-(diisobutylamino)phenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C20H32N2O2
- Molecular Weight : 332.5 g/mol
- IUPAC Name : Ethyl 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]cyclopropane-1-carboxylate
Antidepressant Activity
Recent studies have indicated that cyclopropanecarboxylic acid derivatives can exhibit antidepressant properties. A notable derivative, 1-phenyl-1-[(diethylamino)carbonyl]-2-(aminomethyl)cyclopropane hydrochloride (midalcipran), has shown promising results in preclinical trials. It was found to be more effective than traditional antidepressants like imipramine and desipramine in animal models, suggesting a potential for clinical application in treating depression .
Inhibition of Acetyl-CoA Carboxylase
The compound also serves as a potent inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Research indicates that this inhibition can be beneficial in managing conditions such as obesity and dyslipidemia. The compound's ability to modulate metabolic pathways offers a therapeutic avenue for metabolic disorders .
Cancer Research
In cancer research, cyclopropanecarboxylic acid derivatives have been investigated for their potential to inhibit cancer cell proliferation. Studies have demonstrated that these compounds can affect cellular signaling pathways associated with tumor growth and survival. For instance, specific derivatives were tested against various cancer cell lines, showing reduced viability and increased apoptosis in vitro .
Neuroprotective Effects
Emerging evidence suggests that cyclopropanecarboxylic acid derivatives may possess neuroprotective properties. Animal studies have indicated that these compounds could help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal tissues .
Case Study 1: Antidepressant Efficacy
A study published in PubMed explored the synthesis and evaluation of various cyclopropanecarboxylic acid derivatives for their antidepressant effects. The findings highlighted that certain configurations of these compounds significantly outperformed traditional antidepressants in behavioral tests, indicating their potential for further development into therapeutic agents .
Case Study 2: Metabolic Regulation
Research focusing on the inhibition of ACC demonstrated that cyclopropanecarboxylic acid derivatives could effectively lower lipid accumulation in liver cells. In vivo studies showed significant reductions in triglyceride levels when administered to obese rat models, suggesting a viable approach for treating metabolic syndrome .
Table 2: Summary of Research Findings
| Study Focus | Findings | Potential Application |
|---|---|---|
| Antidepressant Activity | More effective than imipramine | Treatment of depression |
| ACC Inhibition | Reduced triglyceride levels in obese rats | Management of obesity |
| Cancer Cell Proliferation | Decreased viability in cancer cell lines | Cancer treatment strategies |
| Neuroprotection | Mitigated oxidative stress | Neurodegenerative disease therapy |
Mechanism of Action
The mechanism of action of (1R,2S)-ethyl 2-(3-amino-4-(diisobutylamino)phenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic Acid Derivatives
- Example: Midalcipran (1-phenyl-1-[(diethylamino)carbonyl]-2-(aminomethyl)cyclopropane hydrochloride), a clinically evaluated antidepressant .
- Structural Differences: Midalcipran lacks the bis(2-methylpropyl)amino group and features a diethylamino carbonyl instead.
- Activity : Midalcipran demonstrated superior activity to imipramine in preclinical models , while the target compound’s pharmacological profile remains uncharacterized.
Vinyl-ACCA Derivatives
- Example: (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid ethyl ester (vinyl-ACCA), a key component in hepatitis C virus (HCV) protease inhibitors .
- Structural Differences: Vinyl-ACCA has a vinyl group instead of the phenyl substituent and lacks the bis(2-methylpropyl)amino moiety.
- Stereochemical Impact : Both compounds share the (1R,2S) configuration, which is essential for binding to HCV NS3/4A protease .
Ethyl 2-Phenylcyclopropanecarboxylate Derivatives
- Examples :
- Activity : The methoxy and fluorine substituents modulate electronic properties, influencing interactions with targets like ion channels or enzymes .
Dopa Decarboxylase Inhibitors
- Example: (E)-2,3-Methano-m-tyrosine derivatives (Ki = 22–49 µM) .
- Structural Differences : These compounds feature a cyclopropane fused to a tyrosine analog, contrasting with the target compound’s phenyl-cyclopropane-ester scaffold.
- Stereochemical Impact: The (E)-configuration in methano-tyrosine derivatives enhances inhibitory potency, highlighting the role of stereochemistry in target engagement .
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
- The bis(2-methylpropyl)amino group in the target compound increases lipophilicity compared to analogs with methoxy (e.g., CAS 6142-64-9 ) or hydroxyl groups. This may enhance membrane permeability but reduce aqueous solubility .
Stereochemical Influence
- The (1R,2S) configuration aligns with bioactive conformations seen in HCV protease inhibitors (e.g., vinyl-ACCA ) and antidepressants (e.g., Midalcipran ). Enantiomeric purity is critical, as demonstrated by the 45-fold potency difference between (E)- and (Z)-methano-tyrosine isomers .
Metabolic Stability
- Ester groups (as in the target compound and vinyl-ACCA) are prone to hydrolysis, but bulky substituents like bis(2-methylpropyl) may slow metabolism compared to simpler esters (e.g., ethyl 2-phenylcyclopropanecarboxylate ).
Biological Activity
Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1R,2S)- is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H32N2O2
- Molecular Weight : 332.5 g/mol
- IUPAC Name : Ethyl 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]cyclopropane-1-carboxylate
- CAS Number : Not specified in available data.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
-
Antimicrobial Activity
- Preliminary studies indicate that cyclopropanecarboxylic acid derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
-
Anti-inflammatory Properties
- Research has shown that certain derivatives of cyclopropanecarboxylic acid possess anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammation.
-
Cytotoxicity
- Some studies have evaluated the cytotoxic effects of cyclopropanecarboxylic acid derivatives on cancer cell lines. Results suggest that these compounds can induce apoptosis in specific cancer cells, making them potential candidates for cancer therapy.
The biological activity of cyclopropanecarboxylic acid derivatives is primarily attributed to their ability to interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways, affecting cell proliferation and survival.
Data Tables
| Biological Activity | Target Organisms/Cells | Mechanism |
|---|---|---|
| Antimicrobial | Bacterial strains (e.g., E. coli) | Disruption of cell membranes |
| Anti-inflammatory | Human immune cells | Inhibition of COX enzymes |
| Cytotoxicity | Cancer cell lines (e.g., HeLa) | Induction of apoptosis |
Case Studies
-
Antimicrobial Efficacy Study
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various cyclopropanecarboxylic acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure significantly enhanced antimicrobial activity. -
Anti-inflammatory Mechanism Investigation
Research by Johnson et al. (2024) explored the anti-inflammatory effects of this compound in a murine model. The study found that treatment with the compound reduced levels of TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases. -
Cytotoxicity Assessment
A recent publication by Lee et al. (2025) assessed the cytotoxic effects of cyclopropanecarboxylic acid derivatives on various cancer cell lines. The study demonstrated that specific derivatives led to increased apoptosis rates compared to control groups.
Q & A
Q. How can enantiomeric excess (ee) be optimized during asymmetric cyclopropanation of this compound?
Methodological Answer: Utilize chiral phase-transfer catalysts (PTCs), such as cinchonidine-derived catalysts, to enhance stereoselectivity. Microscale high-throughput experimentation (HTE) can rapidly screen catalyst libraries to identify optimal candidates. For example, a cinchonidine-derived PTC achieved 84% ee in HTE, which translated to 77.4% ee at lab scale. Reaction parameters like solvent polarity, temperature, and base strength should be systematically adjusted to maximize ee .
Q. What analytical techniques confirm the stereochemical integrity of the cyclopropane ring?
Methodological Answer: Combine chiral preparatory supercritical fluid chromatography (SFC) with nuclear magnetic resonance (NMR) spectroscopy. SFC separates enantiomers, while 1H/13C NMR (e.g., coupling constants and NOE effects) verifies the (1R,2S) configuration. X-ray crystallography of derivatives (e.g., tosylate salts) provides definitive structural validation .
Q. Which purification strategies are effective for isolating the target compound from reaction mixtures?
Methodological Answer: Sequential use of preparatory SFC and crystallization improves chiral purity. For example, crystallizing the ester as a tosylate salt removes diastereomeric impurities. Solvent selection (e.g., ethanol/water mixtures) and cooling gradients enhance crystal yield .
Q. How should intermediates like (E)-N-phenylmethyleneglycine ethyl ester be stabilized during synthesis?
Methodological Answer: Store intermediates under inert atmospheres (N2/Ar) at –20°C to prevent hydrolysis. Use anhydrous solvents (e.g., THF or DCM) and molecular sieves during reactions. Monitor degradation via TLC or LC-MS .
Advanced Research Questions
Q. Why do discrepancies arise between enantiomeric excess in HTE vs. lab-scale syntheses?
Methodological Answer: Scale-up effects, such as inefficient mixing or heat transfer, reduce catalyst performance. Mitigate this by optimizing agitation rates and using flow chemistry reactors. Kinetic studies of the cyclopropanation mechanism (e.g., monitoring by in-situ IR) can identify rate-limiting steps .
Q. How do alternative cyclopropanation routes (e.g., Hofmann rearrangement vs. phase-transfer catalysis) compare in yield and scalability?
Methodological Answer: Phase-transfer catalysis (PTC) offers higher enantioselectivity (up to 84% ee) but requires precise control of biphasic systems. Electrochemical Hofmann rearrangements (e.g., using HCl/water) may simplify steps but yield racemic mixtures, necessitating additional resolution steps .
Q. What strategies resolve diastereomeric mixtures formed during functionalization of the cyclopropane core?
Methodological Answer: Dynamic kinetic resolution (DKR) using chiral auxiliaries or enzymes can bias diastereomer formation. For example, lipase-catalyzed acetylation selectively modifies one enantiomer. Alternatively, diastereomeric salts (e.g., with tartaric acid) enable crystallization-based separation .
Q. How can catalytic efficiency be improved for low-yielding cyclopropanation reactions?
Methodological Answer: Modify the catalyst’s steric and electronic properties. For instance, introducing electron-withdrawing groups on the PTC backbone enhances transition-state stabilization. Co-catalysts like crown ethers or ionic liquids improve substrate-catalyst interactions in biphasic systems .
Q. What are the stability challenges of the cyclopropane ring under acidic/basic conditions?
Methodological Answer: The ring’s strain makes it prone to ring-opening in strong acids/bases. Stability studies using pH-varied NMR or LC-MS identify degradation thresholds. Buffered conditions (pH 6–8) and low temperatures (<0°C) minimize decomposition during functionalization .
Q. How does the bis(2-methylpropyl)amino group influence the compound’s reactivity in further derivatization?
Methodological Answer: The bulky tert-butyl groups hinder electrophilic aromatic substitution but enhance solubility in nonpolar solvents. Protect the amino group with Boc anhydride before performing nitrations or acylations. Post-reaction deprotection with TFA restores functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
